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molecular formula C20H22FN3O3S B8328983 N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide CAS No. 499777-84-3

N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide

Cat. No. B8328983
M. Wt: 403.5 g/mol
InChI Key: KZVFRDBKQZRUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476456B2

Procedure details

A mixture of N-tert-butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide (41.5 g, 114 mmol, obtained in example 2), tosylmethylisocyanide (33.22 g, 171 mmol), K2CO3 (31.1 g, 228 mmol), DME (340 mL) and MeOH (778 mL) is heated at reflux for 3 h. The solvent is removed and the residue is taken up in a CHCl3/H2O mixture and the layers are separated. The aqueous phase is extracted with CHCl3 and the combined organic extracts are dried over MgSO4 and concentrated. A crude product is obtained, which is washed with Et2O several times to give 41.40 g of a creamy solid that is directly used in the next reaction (yield: 90%).
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
33.22 g
Type
reactant
Reaction Step One
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
778 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([N:15]=[CH:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([F:25])[CH:18]=2)=[CH:11][CH:10]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].S([CH2:36][N+:37]#[C-:38])(C1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[K+].[K+].COCCOC>CO>[C:1]([NH:5][S:6]([C:9]1[CH:10]=[CH:11][C:12]([N:15]2[C:16]([C:17]3[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([F:25])[CH:18]=3)=[CH:38][N:37]=[CH:36]2)=[CH:13][CH:14]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
41.5 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC1=CC(=C(C=C1)OC)F
Name
Quantity
33.22 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
31.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
340 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
778 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A crude product is obtained
WASH
Type
WASH
Details
which is washed with Et2O several times

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N1C=NC=C1C1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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